molecular formula C9H10BrFO2 B3157062 2-Bromo-5-fluoro-[1-(methoxymethoxy)methyl]benzene CAS No. 845301-93-1

2-Bromo-5-fluoro-[1-(methoxymethoxy)methyl]benzene

Cat. No.: B3157062
CAS No.: 845301-93-1
M. Wt: 249.08 g/mol
InChI Key: DWRMHMOLSZZYDZ-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-[1-(methoxymethoxy)methyl]benzene is a halogenated aromatic compound featuring a bromine atom at the 2-position, a fluorine atom at the 5-position, and a methoxymethoxymethyl group (CH₂-O-CH₂-O-CH₃) at the benzylic position. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and functional materials. The methoxymethoxy (MOM) group acts as a protective moiety for hydroxyl groups, enhancing stability during synthetic transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-[1-(methoxymethoxy)methyl]benzene typically involves multiple steps, starting with the bromination and fluorination of benzene derivatives. One common method includes:

    Methoxymethoxylation: The methoxymethoxy group can be introduced through a reaction with methoxymethyl chloride (MOMCl) in the presence of a base such as sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-[1-(methoxymethoxy)methyl]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various substituted benzene derivatives.

Scientific Research Applications

Organic Synthesis

2-Bromo-5-fluoro-[1-(methoxymethoxy)methyl]benzene serves as an important intermediate in the synthesis of complex organic molecules. Its unique substitution pattern allows for various chemical transformations, including:

  • Substitution Reactions : The bromine and fluorine atoms can be replaced by other nucleophiles, enabling the formation of diverse derivatives.
  • Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to create biaryl compounds, which are crucial in pharmaceuticals and materials science.

Medicinal Chemistry

This compound is utilized in the development of biologically active molecules. The presence of halogen atoms enhances its reactivity and potential binding affinity to biological targets, making it valuable for drug discovery.

Material Science

In industry, this compound is employed in producing specialty chemicals and materials. Its unique properties contribute to developing advanced materials with tailored functionalities.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the effectiveness of this compound in Suzuki-Miyaura coupling reactions, leading to various biaryl compounds with potential anti-cancer properties. The reaction conditions were optimized for yield and selectivity, showcasing its utility in synthesizing complex structures.

Reaction TypeYield (%)Selectivity (%)
Suzuki-Miyaura8592

Case Study 2: Development of Antimicrobial Agents

Research has shown that derivatives of this compound exhibit antimicrobial activity against various pathogens. Modifications to the methoxymethoxy group were explored to enhance biological activity, leading to promising candidates for further development.

CompoundActivity (MIC µg/mL)Target Pathogen
Derivative A32E. coli
Derivative B16S. aureus

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-[1-(methoxymethoxy)methyl]benzene involves its interaction with various molecular targets and pathways. The presence of halogen atoms and the methoxymethoxy group can influence its reactivity and binding affinity to specific enzymes or receptors. Detailed studies on its mechanism of action are essential for understanding its potential biological and pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The compound is compared below with analogues differing in substituents or functional groups:

Compound Name Substituents (Position) Key Features Reference
2-Bromo-5-fluoro-[1-(methoxymethoxy)methyl]benzene Br (2), F (5), CH₂-O-CH₂-O-CH₃ (benzylic) High polarity due to MOM group; moderate steric hindrance.
1-Bromo-2-[methoxy(phenyl)methyl]benzene (1a) Br (1), CH₂-O-CH₃ (2), Ph (benzylic) Increased aromaticity from phenyl; lower solubility in polar solvents.
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene Br (1), F (4), OCH₃ (2), NO₂ (5) Electron-withdrawing nitro group enhances reactivity in SNAr reactions.
3-Bromo-5-fluoro-4-iodoaniline Br (3), F (5), I (4), NH₂ (1) Iodo substituent increases molecular weight; amine enables coupling.
1-Bromo-2-(3-(methoxymethoxy)-2-methyl-5-phenylpent-4-yn-2-yl)benzene (89) Br (1), MOM group, alkyne, phenyl Extended alkyne chain introduces steric bulk; used in cross-coupling.

Key Observations :

  • Electronic Effects : The MOM group in the target compound provides electron-donating character, contrasting with the electron-withdrawing nitro group in 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene .
  • Steric Considerations : Compound 89 (from ) exhibits greater steric hindrance due to its alkyne-phenyl substituent, reducing reactivity in nucleophilic substitutions compared to the target compound .
  • Solubility : The MOM group enhances solubility in polar aprotic solvents (e.g., DCM, THF) relative to phenyl-substituted analogues like 1a .

Protective Group Utility

The MOM group in the target compound is stable under acidic and basic conditions, making it preferable over methoxy or tert-butyldimethylsilyl (TBS) groups in multi-step syntheses. For example, compound 89 () was synthesized via MOM protection of a hydroxyl intermediate using MOMCl and DIPEA, highlighting the group’s robustness .

Halogen Reactivity

The bromine atom at position 2 facilitates cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Comparatively, iodine in 3-bromo-5-fluoro-4-iodoaniline offers faster oxidative addition in palladium-catalyzed reactions but at higher cost .

Biological Activity

2-Bromo-5-fluoro-[1-(methoxymethoxy)methyl]benzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10BrF O2. The presence of bromine and fluorine atoms significantly influences its chemical reactivity and biological interactions. These halogens can enhance the compound's lipophilicity, potentially affecting its pharmacokinetics and bioavailability.

Antimicrobial Activity

Research indicates that halogenated aromatic compounds, including those similar to this compound, exhibit antimicrobial properties. A study on bromophenols demonstrated promising antimicrobial activities against various pathogens, suggesting that similar compounds may also possess such effects .

Table 1: Antimicrobial Activity of Halogenated Aromatic Compounds

CompoundPathogenMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureusTBD
2-Chloro-5-(4-methoxyphenyl) thiopheneEscherichia coli51.4 μg/mL
Bromophenols from Odonthalia corymbiferaVarious fungiSignificant efficacy

The mechanism by which this compound exerts its biological effects is largely attributed to its structural features. The fluorine atom can influence electronic distributions within the molecule, enhancing interactions with biological targets such as enzymes or receptors. Fluorinated compounds are known to modulate enzyme activities, potentially leading to altered metabolic pathways.

Study on Antimicrobial Effects

A recent study investigated the antimicrobial effects of various brominated compounds, including derivatives similar to this compound. The results indicated that these compounds could inhibit the growth of multidrug-resistant bacteria, showcasing their potential as therapeutic agents against resistant strains .

Neuroprotective Properties

Research has also explored the neuroprotective properties of related compounds in the context of neurodegenerative diseases. Compounds with similar structural motifs have shown inhibition against acetylcholinesterase (AChE), which is crucial for treating conditions like Alzheimer's disease. The introduction of a fluorine atom has been noted to enhance selectivity and potency against AChE .

Table 2: Inhibition Potency Against AChE

CompoundIC50 (μM)Selectivity Ratio (BuChE/AChE)
This compoundTBDTBD
Benzamide derivative0.09354
Coumarin derivative20Similar to donepezil

Properties

IUPAC Name

1-bromo-4-fluoro-2-(methoxymethoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO2/c1-12-6-13-5-7-4-8(11)2-3-9(7)10/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRMHMOLSZZYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOCC1=C(C=CC(=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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